

spectroscopic data for mellitic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Mellitic acid*

Cat. No.: *B123989*

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A Comprehensive Guide to the Spectroscopic Properties of **Mellitic Acid** and its Alternatives for Researchers.

This guide provides a detailed comparison of the spectroscopic data for **mellitic acid** and a common alternative, **pyromellitic acid**. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in their work. The guide includes a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for these analyses.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **mellitic acid** and **pyromellitic acid**, offering a clear comparison of their characteristic signals.

Spectroscopic Technique	Property	Mellitic Acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid)	Pyromellitic Acid (Benzene-1,2,4,5-tetracarboxylic acid)
¹ H NMR	Chemical Shift (δ) in ppm	No aromatic protons. A broad singlet for the -COOH protons is expected >10 ppm, but is often not precisely reported due to solvent exchange and concentration effects.	~8.3 ppm (s, 2H, Ar-H)
¹³ C NMR	Chemical Shift (δ) in ppm	~169.5 (s, -COOH), ~139.0 (s, Ar-C)	~166.5 (s, -COOH), ~139.5 (s, Ar-C-COOH), ~132.0 (s, Ar-C-H)
IR Spectroscopy	Key Absorptions (cm ⁻¹)	3335-2500 (O-H stretch, broad), 1725-1700 (C=O stretch), 1440-1395 (O-H bend), 1320-1210 (C-O stretch)[1]	3500-2500 (O-H stretch, broad), 1720-1680 (C=O stretch), ~1415 (O-H bend), ~1240 (C-O stretch)
Mass Spectrometry	Major Peaks (m/z)	342 (M+), 324, 298, 280, 254, 236, 210, 166, 122, 78	254 (M+), 236, 210, 192, 166, 149, 122, 104, 76[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the carboxylic acid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). DMSO- d_6 is often preferred for observing the acidic carboxylic protons, as they are less prone to rapid exchange than in D_2O . A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- **1H NMR Spectroscopy:** The 1H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

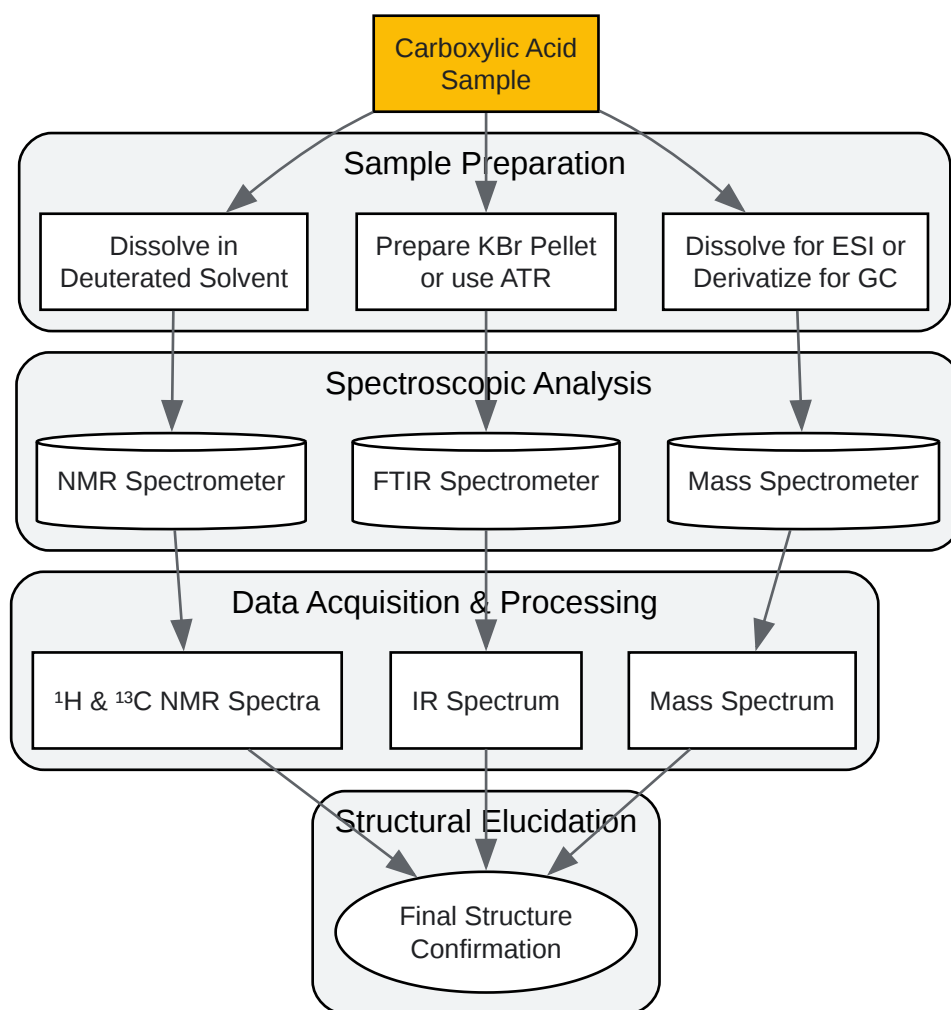
- **Attenuated Total Reflectance (ATR):** A small amount of the solid powder sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied using a compression anvil to ensure good contact between the sample and the crystal. The spectrum is then collected. This method requires minimal sample preparation.
- **Potassium Bromide (KBr) Pellet:** Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
- **Data Acquisition:** The FTIR spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For volatile or semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after derivatization (e.g., esterification) to increase volatility. Electron Ionization (EI) is a common ionization technique for GC-MS, where the sample is bombarded with high-energy electrons (typically 70 eV). For less volatile compounds, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is a suitable alternative. For ESI, the sample is dissolved in a suitable solvent (e.g., a mixture of water, acetonitrile, or methanol with a small amount of formic acid) and infused into the mass spectrometer.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of different ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a carboxylic acid sample.



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Caption: Workflow for Spectroscopic Analysis of Carboxylic Acids.

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